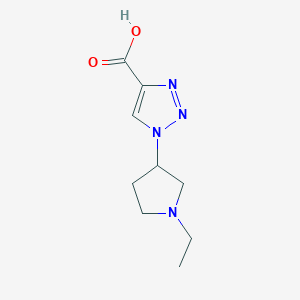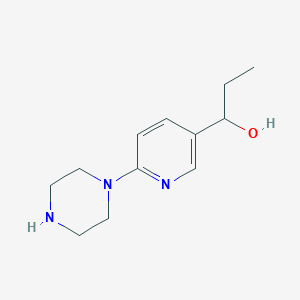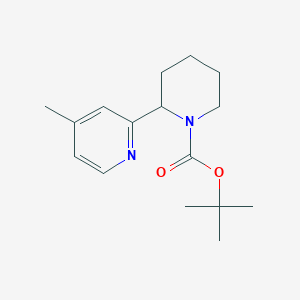
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of primary amines with diols catalyzed by a Cp*Ir complex.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the pyrrolidine and triazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Triazole Derivatives: Compounds with the triazole ring may also exhibit similar properties and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which may confer unique biological activities and applications .
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-2-12-4-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
WHZOYDZQRDZJLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)

![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)






![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)


